2-Butyl-2-methyl-1,3-dithiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67810-91-7 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-butyl-2-methyl-1,3-dithiolane |
InChI |
InChI=1S/C8H16S2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChI Key |
DOZVKGJCWIILSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)C |
Origin of Product |
United States |
Mechanistic Investigations of 2 Butyl 2 Methyl 1,3 Dithiolane Reactivity
Acyl Anion Equivalent Generation via 2-Lithio-1,3-dithiolanes
A cornerstone of the synthetic utility of 1,3-dithiolanes, including 2-butyl-2-methyl-1,3-dithiolane, is their ability to function as masked acyl anion equivalents. This "umpolung" or reversal of polarity of the carbonyl group is a powerful strategy in organic synthesis. The generation of the key 2-lithio-1,3-dithiolane intermediate is a critical step in this process.
The proton at the C2 position of a 1,3-dithiane (B146892) is significantly more acidic (pKa ≈ 31 in DMSO) than a typical alkane C-H bond, a consequence of the stabilizing effect of the two adjacent sulfur atoms on the resulting carbanion. nih.gov This acidity allows for the deprotonation of 2-substituted 1,3-dithianes and dithiolanes using strong bases. While there is a lack of specific studies on the deprotonation of this compound, the principles governing the deprotonation of analogous 2,2-disubstituted dithianes are well-established.
The most common and effective method for the deprotonation of 1,3-dithianes and their derivatives is the use of organolithium reagents, with n-butyllithium (n-BuLi) being a widely employed base. wikipedia.org The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the resulting lithiated species. wikipedia.orguniurb.it The addition of ligands like tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi by breaking down its aggregates into more reactive monomers. researchgate.net
For a 2,2-disubstituted-1,3-dithiolane like this compound, there is no acidic proton at the C2 position. Therefore, to generate the corresponding acyl anion equivalent, one would typically start from the corresponding ketone, 2-hexanone (B1666271), and react it with 1,2-ethanedithiol (B43112) to form the dithiolane. To generate a nucleophilic center at the C2 position, one would need to employ a different strategy, as direct deprotonation is not possible. However, for the purpose of discussing the reactivity of the analogous lithiated species, we will consider the hypothetical 2-lithio-2-butyl-1,3-dithiolane, which would be generated from 2-butyl-1,3-dithiolane.
Table 1: Common Deprotonation Conditions for 1,3-Dithiane Derivatives
| Dithiane Substrate | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| 1,3-Dithiane | n-BuLi | THF | -20 | researchgate.net |
| 2-Phenyl-1,3-dithiane | n-BuLi | THF | -78 to 0 | organic-chemistry.org |
| 2-Aryl-1,3-dithiane | LiN(SiMe3)2 | THF | Room Temp. | nih.gov |
The 2-lithio-1,3-dithiolane species is a potent nucleophile. The carbanionic center at C2, stabilized by the adjacent sulfur atoms, readily attacks a wide range of electrophiles, enabling the formation of new carbon-carbon bonds. This nucleophilic character is the basis for its utility as an acyl anion equivalent. Upon reaction with an electrophile, the resulting substituted dithiolane can be hydrolyzed back to a carbonyl compound, effectively accomplishing a nucleophilic acylation.
The reactivity of these lithiated species is influenced by factors such as the solvent, temperature, and the presence of additives. The choice of these conditions can be crucial for achieving high yields and selectivity in subsequent reactions.
Carbon-Carbon Bond Formation Reactions
The nucleophilic 2-lithio-1,3-dithiolane intermediate, conceptually derived from this compound's corresponding monosubstituted analogue, can participate in a variety of carbon-carbon bond-forming reactions.
One of the most fundamental applications of lithiated dithiolanes is their alkylation with various electrophiles.
Alkyl Halides: 2-Lithio-1,3-dithianes react efficiently with primary alkyl halides in an SN2-type reaction to form 2,2-disubstituted 1,3-dithianes. organic-chemistry.org While secondary halides can also be used, elimination side reactions may become more competitive. This provides a direct route to ketones after hydrolysis of the dithiane.
Epoxides: The reaction of lithiated dithianes with epoxides results in the opening of the epoxide ring to form a β-hydroxyalkylated dithiane. This reaction is a valuable method for the synthesis of β-hydroxy ketones.
Carbonyl Compounds: Aldehydes and ketones are excellent electrophiles for lithiated dithiolanes, leading to the formation of α-hydroxyalkylated dithianes. These adducts are precursors to α-hydroxy ketones.
Table 2: Representative Alkylation Reactions of Lithiated Dithianes
| Lithiated Dithiane | Electrophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Lithio-1,3-dithiane | n-Heptyl bromide | 2-Alkyl-1,3-dithiane | 85 | organic-chemistry.org |
| 2-Lithio-1,3-dithiane | Cyclohexene (B86901) oxide | β-Hydroxyalkyl-1,3-dithiane | 80 | researchgate.net |
| 2-Lithio-2-phenyl-1,3-dithiane | Benzaldehyde | α-Hydroxyalkyl-1,3-dithiane | 92 | organic-chemistry.org |
Recent advancements have demonstrated the utility of 2-lithio-1,3-dithiane derivatives in palladium-catalyzed cross-coupling reactions. Specifically, the direct arylation of 2-aryl-1,3-dithianes has been achieved using a palladium catalyst and a base. nih.gov This methodology allows for the formation of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.gov While this has been demonstrated for 2-aryl derivatives, the extension to 2-alkyl derivatives like 2-butyl-1,3-dithiolane could provide a novel route to alkyl-aryl ketones. The reaction likely proceeds through a deprotonative cross-coupling process involving oxidative addition, deprotonation, transmetalation, and reductive elimination. nih.gov
The nucleophilic character of lithiated dithiolanes also enables their participation in conjugate addition reactions to α,β-unsaturated systems, a type of Michael addition. This reaction leads to the formation of 1,5-dicarbonyl compounds or their synthetic equivalents after hydrolysis.
The Stetter reaction is a classic example of a conjugate addition involving an acyl anion equivalent. wikipedia.orgirapa.orgorganic-chemistry.org In the traditional Stetter reaction, an aldehyde is converted into a nucleophilic species (a Breslow intermediate) using a thiazolium salt or cyanide catalyst, which then adds to a Michael acceptor. wikipedia.orgirapa.orgorganic-chemistry.orgnih.gov While not a direct reaction of a pre-formed lithiated dithiolane, the underlying principle of umpolung is the same. The lithiated dithiolane can be considered a stoichiometric equivalent of the catalytically generated acyl anion in the Stetter reaction, and it can react with similar Michael acceptors.
Oxidative Transformations of Dithiolane Species
The presence of two sulfur atoms makes the 1,3-dithiolane (B1216140) ring susceptible to oxidation. These transformations can lead to the cleavage of the C-S bonds, regenerating the parent carbonyl compound, or to the formation of sulfoxides and sulfones.
Aerobic Oxidation Pathways
While direct, uncatalyzed aerobic oxidation of 2,2-disubstituted 1,3-dithiolanes is not a commonly reported synthetic pathway, the oxidative cleavage of the dithiolane ring can be achieved using activated forms of oxygen. One such method involves singlet molecular oxygen (¹O₂). A study on the deprotection of various 2,2-disubstituted 1,3-dithiolanes demonstrated an effective protocol using ¹O₂ generated from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl-ethaneperoxate with potassium hydroxide (B78521). tandfonline.comtandfonline.com This method allows for the oxidative cleavage of the C-S bonds under mild, room temperature conditions to yield the corresponding carbonyl compound. tandfonline.comtandfonline.com
The proposed mechanism involves the [2+2] cycloaddition of singlet oxygen to a sulfur atom of the dithiolane ring, forming a transient persulfoxide intermediate. This is followed by further oxidation and fragmentation steps, ultimately leading to the cleavage of the carbon-sulfur bonds and the release of the protected carbonyl group. The reaction is efficient for a range of substrates, highlighting a viable pathway for oxidative cleavage that avoids harsh reagents. tandfonline.com
Table 1: Oxidative Cleavage of 2,2-Disubstituted 1,3-Dithiolanes with Singlet Oxygen
| Entry | Dithiolane Substrate (Parent Carbonyl) | Yield (%) |
|---|---|---|
| 1 | 2,2-Diphenyl-1,3-dithiolane (Benzophenone) | 95 |
| 2 | 2-Phenyl-2-methyl-1,3-dithiolane (Acetophenone) | 92 |
| 3 | 1,4-Dioxa-8,12-dithiaspiro[4.1.4.2]tridecane (Cyclohexanone) | 94 |
Data sourced from a study on the oxidative cleavage of C-S bonds with singlet molecular oxygen. tandfonline.com
Sulfoxidation Mechanisms
The oxidation of 1,3-dithiolanes can also lead to the formation of the corresponding mono- and di-sulfoxides and, ultimately, the sulfone (1,1,3,3-tetraoxide). These oxidations are typically carried out using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. organic-chemistry.org
Ring Fragmentation and Rearrangement Processes
The 1,3-dithiolane ring, while robust, can be induced to open or rearrange under certain nucleophilic or acidic conditions.
Amine-Mediated Dithiolane Ring Cleavage
The cleavage of the 1,3-dithiolane ring by amines is not a general reaction for simple 2,2-dialkyl substituted derivatives under normal conditions. However, if the substituent at the C2 position activates the ring, fragmentation can occur. For instance, a study demonstrated that 2-acetylmethylene-1,3-dithiolanes undergo ring fragmentation in the presence of primary aliphatic amines upon heating. lnu.edu.cn In this specific case, the reaction proceeds through a tandem sequence involving the cleavage of a C-S bond, ultimately forming functionalized thioamides without the need for a catalyst. lnu.edu.cn The driving force for this reaction is the specific electronic nature of the 2-ylidene substituent. For a saturated, non-activated substrate like this compound, such a reaction with amines is not expected to proceed under similar conditions due to the lack of an activating group.
Acid-Catalyzed Ring Opening and Isotope Exchange
The acid-catalyzed hydrolysis of 1,3-dithiolanes is a cornerstone of their use as protecting groups for carbonyls. The reaction is reversible and proceeds through the formation of a stabilized carbocation intermediate. The generally accepted mechanism for the hydrolysis of a 2,2-disubstituted 1,3-dithiolane involves the protonation of one of the sulfur atoms, followed by the cleavage of the C-S bond to form a resonance-stabilized thionium (B1214772) ion. This intermediate is then attacked by water, leading to a hemi-thioacetal. Subsequent protonation of the second sulfur atom and elimination of ethane-1,2-dithiol regenerates the carbonyl compound. organic-chemistry.org
Due to the reversibility of the initial steps, if the reaction is conducted in deuterated acid (e.g., D₂O/D⁺), it is mechanistically plausible for H/D exchange to occur at the C4 and C5 positions of the dithiolane ring via intermediates, although this is not the primary reaction pathway. The stability of the dithiolane ring is high under both acidic and basic conditions in the absence of specific reagents to drive the cleavage. tandfonline.com A variety of Lewis and Brønsted acids are effective catalysts for this deprotection. organic-chemistry.org
Dynamic Covalent Chemistry Involving Dithiolane Bonds
Dynamic covalent chemistry (DCC) relies on reversible bond formation and cleavage, allowing for the creation of adaptable and responsive materials. While disulfide bonds, particularly those within strained 1,2-dithiolane (B1197483) rings, are extensively used in DCC, the 1,3-dithiolane moiety is generally not considered a dynamic covalent bond in the same context. nih.govbohrium.comresearchgate.net
The stability of the C-S bonds in the 1,3-dithiolane ring makes them kinetically inert under typical conditions where dynamic exchange is desired (e.g., neutral pH, room temperature). The reversible reactions of 1,3-dithiolanes, such as the acid-catalyzed formation and hydrolysis, require specific and often harsh conditions that are not always compatible with the principles of DCC. Therefore, this compound would be considered a stable, static component in a molecular system rather than a participant in dynamic covalent exchange under physiological or ambient conditions. The use of dithiolanes in dynamic materials is almost exclusively focused on the 1,2-dithiolane isomer due to the reactive and reversible nature of its disulfide bond. nih.govbohrium.comresearchgate.net
Applications of 2 Butyl 2 Methyl 1,3 Dithiolane and 1,3 Dithiolane Chemistry in Complex Organic Synthesis
Role as Masked Acyl Anion Equivalents in Retrosynthesis
A cornerstone of retrosynthetic analysis is the strategic disconnection of target molecules into readily available starting materials. The 1,3-dithiolane (B1216140) group plays a pivotal role in this process by enabling "umpolung," or the inversion of polarity. organic-chemistry.org Normally, a carbonyl carbon is electrophilic. However, when converted to a 1,3-dithiolane, the C2 carbon becomes acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a nucleophilic carbanion. wikipedia.orgjournalspress.com This carbanion is a "masked" acyl anion equivalent, a synthon that allows for the formation of carbon-carbon bonds that would be otherwise challenging. researchgate.net
The process begins with the protection of an aldehyde or ketone as a 1,3-dithiolane. wikipedia.org For aldehydes, the resulting 2-substituted-1,3-dithiolane has an acidic proton at the C2 position. wikipedia.org Treatment with a strong base generates a 2-lithio-1,3-dithiolane, which is a potent nucleophile. wikipedia.orgorganic-chemistry.org This nucleophile can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new C-C bonds. organic-chemistry.org Subsequent hydrolysis of the dithiolane group, often under oxidative or acidic conditions, regenerates the carbonyl functionality in the newly elaborated structure. researchgate.netasianpubs.org
It is important to note a key difference in reactivity between 1,3-dithiolanes and their six-membered ring counterparts, 1,3-dithianes. While lithiated 1,3-dithianes are generally stable, metallated 1,3-dithiolanes derived from aldehydes can be prone to fragmentation. wikipedia.orgorganic-chemistry.orgacs.org Upon deprotonation, they can degrade through the loss of ethylene (B1197577) to yield a dithiocarboxylate salt. wikipedia.orgacs.org This reactivity must be carefully managed, often by using low temperatures, to favor the desired alkylation reaction over fragmentation. acs.org In the case of 2,2-disubstituted-1,3-dithiolanes, such as 2-butyl-2-methyl-1,3-dithiolane (derived from 2-hexanone), deprotonation at the C2 position is not possible, and their primary role shifts from acyl anion equivalents to stable protecting groups for ketones. wikipedia.org
Table 1: Comparison of Dithiane and Dithiolane as Acyl Anion Equivalents
| Feature | 1,3-Dithiane (B146892) | 1,3-Dithiolane |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Precursor | Aldehyde or Ketone + 1,3-Propanedithiol | Aldehyde or Ketone + 1,2-Ethanedithiol (B43112) |
| Deprotonation | Readily deprotonated at C2 with n-BuLi | Readily deprotonated at C2 with n-BuLi |
| Anion Stability | Generally stable | Prone to fragmentation into dithiocarboxylate and ethylene wikipedia.orgorganic-chemistry.orgacs.org |
| Synthetic Use | Widely used in Corey-Seebach reaction for C-C bond formation organic-chemistry.org | Used as acyl anion equivalent, but fragmentation is a competing pathway acs.org |
Synthetic Utility in Natural Product Total Synthesis
The strategic importance of 1,3-dithiolanes and the related 1,3-dithianes is prominently displayed in the total synthesis of complex natural products. asianpubs.orguwindsor.ca They serve dual functions: as robust protecting groups for carbonyls, stable to both acidic and basic conditions, and as synthons for acyl anions to construct key carbon skeletons. researchgate.netasianpubs.org The use of dithiane-based acyl anion equivalents, in what is known as the Corey-Seebach reaction, is a well-established strategy for building up molecular complexity. organic-chemistry.orgresearchgate.net
For instance, in the synthesis of various natural products, a dithiane anion has been added to electrophilic partners like aldehydes or epoxides to forge crucial bonds. uwindsor.ca While 1,3-dithianes are more commonly employed as acyl anion equivalents due to their greater stability, 1,3-dithiolanes are frequently used as carbonyl protecting groups during multi-step syntheses. researchgate.netresearchgate.net The choice between a dithiane and a dithiolane often depends on the specific reaction conditions and the desired reactivity.
Masked 1,3-dicarbonyl systems, which can be generated from β-keto 1,3-dithianes, are precursors to a variety of functionalized oxygen-containing heterocycles that are themselves building blocks for natural product synthesis. organic-chemistry.org This highlights the role of thioacetal chemistry in creating intricate molecular architectures from simpler starting materials.
Precursors for Advanced Organic Materials
The unique reactivity of the 1,3-dithiolane ring extends beyond traditional synthesis, making it a valuable precursor for various advanced organic materials.
1,3-Dithiolanes can be transformed into other important functional groups. One significant application is their conversion into gem-difluoromethylene compounds (CF₂). The difluoromethylene group is of great interest in medicinal chemistry as it can act as a stable isostere for an ether oxygen or a carbonyl group.
Several methods have been developed for this fluorodesulfurization reaction.
Elemental Fluorine: The reaction of 2,2-diaryl-1,3-dithiolanes with a dilute mixture of elemental fluorine and iodine in acetonitrile (B52724) can produce the corresponding gem-difluoro compounds.
Selectfluor®: A combination of Selectfluor® and pyridinium (B92312) polyhydrogen fluoride (B91410) (PPHF) provides a milder alternative for converting 2,2-diaryl-1,3-dithiolanes into gem-difluorides in moderate to good yields. nih.gov
Bromine Trifluoride (BrF₃): Easily prepared 2-alkyl-1,3-dithiane derivatives react with BrF₃ to yield 1,1-difluoromethyl alkanes. organic-chemistry.org This method is also applicable to dithiolanes.
Furthermore, 1,3-dithiolanes can serve as precursors for olefins through various elimination reactions, expanding their synthetic utility.
The 1,3-dithiolane ring can be a starting point for the synthesis of other heterocyclic systems. The base-induced fragmentation of 2-aryl-1,3-dithiolanes into dithiocarboxylate anions and ethylene is a key transformation. acs.orgnih.gov These generated dithiocarboxylates are versatile intermediates that can be trapped with various electrophiles to produce dithioesters, which are themselves precursors for heterocycles like penam-type antibiotics and pyrazolopyrimidines. nih.gov
Additionally, new 4-polyfluoroalkyl-1,3-dithiolanes have been synthesized via the [3+2] cycloaddition reaction between thiocarbonyl ylides and polyfluoroalkanethioamides. researchgate.net This demonstrates the ability of the dithiolane scaffold to be constructed through cycloaddition pathways, a fundamental strategy in heterocycle synthesis.
While the ring-opening polymerization of 1,2-dithiolanes is a prominent method for generating HRIPs, the chemistry of 1,3-dithiolanes also provides a pathway to sulfur-rich polymers. rsc.orgrsc.org As mentioned previously, the base-mediated fragmentation of 2-aryl-1,3-dithiolanes is a robust method for synthesizing dithioesters. acs.orgnih.gov Dithioesters are crucial compounds in polymer chemistry, where they function as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgnih.gov This process allows for the synthesis of polymers with controlled molecular weights and well-defined architectures, incorporating sulfur into the polymer structure and thereby influencing its optical properties.
Table 2: Applications of Dithiolane-Derived Intermediates in Material Synthesis
| Dithiolane Derivative | Application | Resulting Material/Feature |
|---|---|---|
| 2,2-Diaryl-1,3-dithiolane | Fluorodesulfurization | gem-Difluoromethylene compounds nih.gov |
| 2-Aryl-1,3-dithiolane | Fragmentation to Dithioester | Precursors for heterocycles nih.gov |
| Dithioester (from dithiolane) | RAFT Polymerization Agent | Sulfur-containing polymers with controlled architecture acs.orgnih.gov |
| 1,2-Dithiolane (B1197483) (Isomer) | Ring-Opening Polymerization | High Refractive Index Polymers rsc.orgrsc.org |
Orthoester and Thioester Synthesis via Dithiolane Intermediates
1,3-Dithiolanes and their dithiane analogues are effective intermediates for the synthesis of orthoesters and thioesters. A wide variety of functionalized orthoesters can be prepared under mild electrochemical conditions starting from easily accessible dithiane derivatives, a strategy that is conceptually applicable to dithiolanes. organic-chemistry.org
More directly, the fragmentation of 1,3-dithiolanes offers a powerful route to dithioesters. A one-pot method involves the ring fragmentation of 2-aryl-1,3-dithiolanes using a base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate an aryl-dithiocarboxylate anion. acs.orgnih.gov This nucleophilic intermediate is then captured in a second step by adding an electrophile, such as an alkyl halide or a diaryliodonium salt. acs.orgnih.gov This two-step, one-pot procedure furnishes a large library of dithioesters in good yields and short reaction times, demonstrating an efficient transformation of a simple dithiolane into a more complex sulfur-containing functional group. acs.orgnih.gov
Stereoselective Synthesis Methodologies
The introduction of stereocenters in molecules containing the 1,3-dithiolane framework is a critical aspect of their application in complex organic synthesis. Stereoselective methodologies aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer with high selectivity. masterorganicchemistry.com These strategies are paramount as the biological activity and physical properties of chiral molecules are often dependent on their specific configuration. unimore.itwikipedia.org Methodologies for achieving stereocontrol in 1,3-dithiolane chemistry often involve the use of chiral auxiliaries, diastereoselective reactions of pre-existing chiral centers, and asymmetric catalysis. nih.govrsc.org
A key strategy in stereoselective synthesis is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be removed for reuse. wikipedia.org In the context of dithiane chemistry, which is closely related to dithiolanes, chiral auxiliaries derived from natural products like camphor (B46023) or D-(+)-glucose have been successfully employed. rsc.org For example, the asymmetric oxidation of 1,3-dithianes bearing a chiral auxiliary using the Sharpless reagent can produce monosulfoxides with high stereoselectivity and in excellent yields. rsc.org The subsequent removal of the auxiliary provides enantiomerically enriched (R)- and (S)-1,3-dithiane 1-oxides. rsc.org
Another powerful approach is the asymmetric umpolung reaction, which inverts the normal polarity of a functional group. The reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines exemplifies this, producing α-amino 1,3-dithianes with good to excellent diastereoselectivities. nih.gov Research has shown that the slow addition of the chiral imine to the 2-lithio-1,3-dithiane solution is critical for achieving high diastereoselectivity. nih.gov This method has been successfully applied to substituted dithianes, including 2-lithio-2-methyl-1,3-dithiane. nih.gov
Diastereoselective Reactions of Dithiolane Derivatives
The inherent structure of the 1,3-dithiolane ring and its derivatives can be exploited to control the stereochemical outcome of reactions. The oxidation of the sulfur atoms, for instance, can create new stereocenters. The oxidation of 2-phenyl-1,3-dithiolane (B1617770) to its corresponding monosulfoxide derivative using tert-butyl hydroperoxide (t-BuOOH) and a titanium catalyst proceeds in a diastereoselective manner. chemicalbook.com
Furthermore, reactions of metalated 1,3-dithiolane derivatives with electrophiles can exhibit high levels of diastereoselectivity. Studies on the reactions of the anion of trans-1,3-dithiolane 1,3-dioxide with various aldehydes have demonstrated that high yields and high diastereoselectivities are achievable under kinetically controlled conditions, typically using an excess of a lithium-based base at low temperatures (-78 °C). acs.org This indicates that the anion of the dithiolane dioxide is stable enough to react without decomposition, unlike its parent sulfide (B99878). acs.org The level of diastereoselectivity is influenced by the metal counterion and reaction temperature. acs.org
The following table summarizes the results of diastereoselective additions of metalated trans-1,3-dithiolane 1,3-dioxide to aldehydes under kinetic control.
| Aldehyde | Base | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | LDA | 95 | 95:5 |
| Isobutyraldehyde | LDA | 98 | 98:2 |
| Pivalaldehyde | LDA | 99 | >99:1 |
| Data sourced from studies on the reactions of metalated trans-1,3-dithiolane 1,3-dioxide. acs.org |
Asymmetric Oxidation using Chiral Auxiliaries
The use of chiral auxiliaries to direct the stereoselective oxidation of the sulfur atoms in dithianes is a well-established method for producing chiral sulfoxides. rsc.org This methodology is highly relevant to 1,3-dithiolane chemistry.
The table below presents data on the asymmetric oxidation of 1,3-dithianes bearing a chiral auxiliary derived from camphor.
| Chiral Auxiliary Source | Oxidant System | Yield (%) | Diastereomeric Excess (de) |
| (+)-Camphor | Ti(OPri)4/D-(-)-DET/ButOOH | 85 | >98% |
| (-)-Camphor | Ti(OPri)4/L-(+)-DET/ButOOH | 82 | >98% |
| DET = Diethyl tartrate. Data adapted from research on the enantioselective preparation of 1,3-dithiane 1-oxides. rsc.org |
Asymmetric Umpolung Reactions
The umpolung strategy has been effectively used to synthesize chiral α-amino 1,3-dithianes with high stereocontrol. nih.gov The reaction involves the addition of a lithiated dithiane to a chiral imine.
The table below details the results of the asymmetric umpolung reaction between various 2-lithio-1,3-dithianes and a chiral N-phosphonyl imine derived from (R)-α-methylbenzylamine.
| 2-Lithio-1,3-dithiane | Yield (%) | Diastereomeric Ratio |
| 2-Lithio-1,3-dithiane | 82 | >99:1 |
| 2-Lithio-2-methyl-1,3-dithiane | 75 | 95:5 |
| 2-Lithio-2-phenyl-1,3-dithiane | 78 | >99:1 |
| Reactions were performed at -78 °C to -20 °C in THF. Data sourced from studies on asymmetric umpolung reactions. nih.gov |
In cases where stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution via techniques like enantioselective High-Performance Liquid Chromatography (HPLC) can be employed to separate racemic mixtures of 1,3-dithiolane derivatives into their individual enantiomers. unimore.it
Stereochemical Aspects and Chiral Transformations Involving 1,3 Dithiolanes
Chiral Resolution Techniques for 1,3-Dithiolane (B1216140) Derivatives
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a crucial step in obtaining stereochemically pure compounds. lumenlearning.com For 1,3-dithiolane derivatives, this is often challenging, and many are synthesized and evaluated as racemic mixtures. nih.govmdpi.com However, techniques like enantioselective high-performance liquid chromatography (HPLC) have been successfully employed for the resolution of some 1,3-dithiolane derivatives. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govlumenlearning.com
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving baseline separation of the enantiomers. nih.gov For instance, a Chiralpak IA column with a mobile phase of n-Hexane/MTBE has been used to resolve certain 1,3-dithiolane derivatives. nih.gov The efficiency of the separation is evaluated by parameters such as retention factors (k), separation factor (α), and resolution factor (Rs). nih.gov
Another approach to resolving racemates involves converting the enantiomers into diastereomers by reacting them with a pure chiral resolving agent. lumenlearning.com These resulting diastereomers have different physical properties and can be separated by conventional methods like crystallization or chromatography. lumenlearning.com Afterward, the resolving agent is removed to yield the individual enantiomers. lumenlearning.com
Enantioselective Synthesis of Chiral 1,3-Dithiolanes
Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. youtube.com This approach is often more efficient than resolving a racemic mixture. Various strategies have been developed for the enantioselective synthesis of chiral molecules, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents. youtube.com
For 1,3-dithiolanes, enantioselective synthesis can be achieved through various methods. One common method involves the condensation of a prochiral ketone with 1,2-ethanedithiol (B43112) in the presence of a chiral catalyst. organic-chemistry.org Lewis acids combined with chiral ligands are often used to catalyze these reactions, inducing stereoselectivity. organic-chemistry.org
Another strategy is the use of chiral building blocks that already possess the desired stereochemistry. These can then be elaborated into the target 1,3-dithiolane derivative. Additionally, organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative. For instance, proline-derived organocatalysts have been used for asymmetric aldol (B89426) reactions to create chiral keto alcohols, which can then be converted to chiral 1,3-diols.
Diastereoselective Reactions of Substituted 1,3-Dithiolanes
Diastereoselective reactions are crucial in synthesizing molecules with multiple stereocenters, where the goal is to control the formation of one diastereomer over others. In the context of substituted 1,3-dithiolanes, diastereoselectivity can be influenced by the existing stereocenters in the molecule or by the use of chiral reagents or catalysts.
For example, the oxidation of a substituted 1,3-dithiolane can lead to the formation of diastereomeric sulfoxides. The stereochemical outcome of such a reaction can be directed by the steric and electronic properties of the substituents on the dithiolane ring. In some cases, the oxidation of a 2-substituted-1,3-dithiolane can proceed with high diastereoselectivity. chemicalbook.com
Furthermore, 1,3-dipolar cycloaddition reactions involving 1,3-dithiolane derivatives can also exhibit high diastereoselectivity. researchgate.net The stereochemistry of the resulting cycloadduct is often dictated by the approach of the dipole to the dipolarophile, which can be influenced by steric hindrance and electronic interactions. frontiersin.org
Enzymatic Stereoselectivity in Dithiolane Transformations
Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis for their ability to perform stereoselective transformations under mild conditions. pharmasalmanac.comnih.gov Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govnih.gov
Certain fungi, such as Aspergillus foetidus and Mortierella isabellina, have been shown to stereoselectively oxidize 1,3-dithiolanes. rsc.org This enzymatic oxidation can differentiate between the two prochiral sulfur atoms in the dithiolane ring, leading to the formation of optically active sulfoxides. rsc.orgrsc.org
In the case of 2-substituted 1,3-dithiolanes like 2-methyl-1,3-dithiolane (B1585268) and 2-t-butyl-1,3-dithiolane, microbial oxidation has shown a preference for the pro-R sulfur atom. rsc.org The absolute stereochemistry of the resulting sulfoxide (B87167) metabolites has been determined using techniques like circular dichroism (c.d.) spectroscopy. rsc.org This enzymatic approach provides a valuable method for accessing chiral sulfoxides derived from 1,3-dithiolanes.
Biocatalysis provides a powerful platform for the synthesis of chiral molecules, including 1,3-dithiolane derivatives. nih.gov Enzymes such as lipases, proteases, and oxidoreductases can be employed for the kinetic resolution of racemic dithiolanes or for the asymmetric synthesis of chiral dithiolanes. pharmasalmanac.comnih.gov
Enzymatic desymmetrization of prochiral or meso compounds is a particularly attractive strategy, as it can theoretically lead to a 100% yield of a single enantiomer. pharmasalmanac.com For example, the hydrolysis of a prochiral diester by a lipase (B570770) can produce a chiral monoester with high enantiomeric excess. pharmasalmanac.com
Furthermore, whole-cell biocatalysis, which utilizes intact microorganisms, offers several advantages, including the presence of cofactor regeneration systems. nih.gov Various microorganisms have been used for the stereoselective reduction of ketones to chiral alcohols, which can be precursors for chiral 1,3-dithiolanes. unimi.itmdpi.com The development of "designer enzymes" through protein engineering and directed evolution is expanding the scope and efficiency of biocatalytic methods for producing chiral pharmaceuticals and fine chemicals. nih.govresearchgate.net
Modern Analytical and Spectroscopic Approaches for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 2-butyl-2-methyl-1,3-dithiolane, both ¹H and ¹³C NMR would be employed to confirm its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group, the methyl group, and the ethylene (B1197577) bridge of the dithiolane ring. The chemical shifts of the protons on the carbons adjacent to the sulfur atoms would be downfield due to the deshielding effect of the electronegative sulfur. The multiplicity of the signals would provide information about the neighboring protons, allowing for the complete assignment of the proton environment. For instance, the methyl group would appear as a singlet, while the protons of the butyl chain would exhibit characteristic splitting patterns (triplet for the terminal methyl, sextet for the adjacent methylene (B1212753), and so on).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the quaternary carbon at the 2-position, the two carbons of the ethylene bridge, and the four carbons of the butyl group, as well as the methyl carbon. The chemical shift of the C2 carbon would be significantly downfield due to the influence of the two adjacent sulfur atoms.
To illustrate, the known NMR data for the closely related compound, 2-methyl-1,3-dithiolane (B1585268) , in CCl₄ shows a quartet for the C2 proton around 4.5 ppm and a singlet for the C2-methyl protons around 1.6 ppm. nih.gov The protons of the dithiolane ring appear as a multiplet between 3.1 and 3.3 ppm. nih.gov By analogy, the spectrum of this compound would show similar shifts for the ring protons and the C2-methyl group, with additional signals corresponding to the butyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analog data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~1.6 (s) | ~25 |
| C2-CH₂-CH₂-CH₂-CH₃ | ~1.8 (t) | ~40 |
| C2-CH₂-CH₂-CH₂-CH₃ | ~1.4 (sextet) | ~30 |
| C2-CH₂-CH₂-CH₂-CH₃ | ~1.3 (sextet) | ~22 |
| C2-CH₂-CH₂-CH₂-CH₃ | ~0.9 (t) | ~14 |
| S-CH₂-CH₂-S | ~3.2 (m) | ~40 |
| C2 | - | ~55 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques in Dithiolane Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S bonds and the bonds of the alkyl substituents. Common fragmentation pathways for dithiolanes include the loss of the alkyl groups attached to the C2 carbon and the fragmentation of the dithiolane ring itself. Analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the original molecule's structure. For instance, in the GC-MS analysis of related 1,2-dithiolanes, fragmentation patterns have been used to identify reaction byproducts. rsc.org
Interactive Data Table: Plausible Mass Fragments for this compound
| Fragment | Plausible Structure | Expected m/z |
| [M]⁺ | [C₈H₁₆S₂]⁺ | 176 |
| [M - CH₃]⁺ | [C₇H₁₃S₂]⁺ | 161 |
| [M - C₄H₉]⁺ | [C₄H₇S₂]⁺ | 119 |
| [C₄H₉]⁺ | Butyl cation | 57 |
| [CH₂CH₂S]⁺ | Thioethylene fragment | 60 |
X-ray Crystallography for Absolute Configuration and Conformation
The 1,3-dithiolane (B1216140) ring can adopt several conformations, such as the envelope and twist forms. X-ray diffraction analysis would definitively establish the preferred conformation of the ring in the solid state, as well as the orientation of the butyl and methyl substituents at the C2 position. Studies on substituted 1,2-dithiolanes have demonstrated that the size and nature of the substituents can significantly influence the ring's geometry and the S-S bond length. rsc.org Although this compound is achiral, if a chiral center were present, X-ray crystallography could be used to determine its absolute configuration.
Electron Paramagnetic Resonance Spectroscopy in Radical Pathway Investigation
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and radical ions. While this compound is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy would be an invaluable tool for investigating potential reaction mechanisms that proceed through radical intermediates.
For example, if this compound were to undergo a one-electron oxidation, it would form a radical cation. EPR spectroscopy could be used to detect this transient species, and the resulting spectrum would provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. While no EPR studies have been reported for this specific compound, the technique is widely used to study the radical cations of other sulfur-containing heterocycles.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exclusively applicable to chiral compounds.
Since this compound does not possess a chiral center and is an achiral molecule, it will not exhibit a CD or ORD spectrum. However, if a chiral substituent were introduced to the molecule, or if it were used as a chiral derivatizing agent, chiroptical spectroscopy would become a critical technique for determining the enantiomeric excess and assigning the absolute configuration of the resulting chiral derivatives.
Advanced Deprotection Strategies for 1,3 Dithiolane Functionalities
Oxidative Dethioacetalization Methods
Oxidative cleavage is a common and effective strategy for the deprotection of 1,3-dithiolanes. This approach involves the oxidation of the sulfur atoms, which facilitates the hydrolysis of the C-S bonds to regenerate the carbonyl group.
Metal-Catalyzed Oxidations (e.g., Mercury, Copper Salts)
Heavy metal salts have historically been used for the cleavage of thioacetals due to the high affinity of the metal ions for sulfur.
Mercury(II) Salts: Reagents such as mercury(II) chloride (HgCl₂) and mercury(II) oxide (HgO), or mercury(II) nitrate (B79036) trihydrate, have been effectively used for the deprotection of 1,3-dithianes and 1,3-dithiolanes. researchgate.netmdpi.comstackexchange.com The mechanism involves the formation of a Lewis acid-base adduct between the mercury(II) ion and the dithiolane sulfur atoms. This coordination weakens the C-S bonds, leading to a cyclic sulfonium (B1226848) cation that undergoes ring-opening. Subsequent nucleophilic attack by water and further reaction steps yield the desired carbonyl compound and a mercury-sulfur complex. stackexchange.com Solid-state deprotection using mercury(II) nitrate trihydrate has been shown to be a mild, efficient, and fast method for a variety of 1,3-dithianes and 1,3-dithiolanes, often providing excellent yields in very short reaction times. researchgate.netmdpi.com
Copper(II) Salts: Copper(II) salts, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·2.5H₂O), offer a less toxic alternative to mercury salts for the aerobic solid-state deprotection of 1,3-dithianes and 1,3-dithiolanes. researchgate.net These reactions can be performed in the presence of montmorillonite (B579905) K10 clay and with the aid of sonic waves at room temperature, affording the corresponding carbonyl compounds in excellent yields. researchgate.net The dethioacetalization can also proceed catalytically with a smaller amount of the copper(II) salt. researchgate.net
| Reagent/Conditions | Substrate Type | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O (solid state) | 2-Aryl-1,3-dithiane | 95 | researchgate.net |
| Cu(NO₃)₂·2.5H₂O, K10 clay, sonication | Aromatic/Aliphatic dithianes/dithiolanes | Excellent | researchgate.net |
Table 1: Representative Metal-Catalyzed Deprotection of Dithioacetals.
Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane, IBX)
Hypervalent iodine reagents are valued for their mild and selective oxidizing properties, making them excellent choices for the deprotection of sensitive substrates. researchgate.netnih.gov
Dess-Martin Periodinane (DMP): Dess-Martin Periodinane is a highly versatile and chemoselective reagent for the oxidation of alcohols to aldehydes and ketones. wikipedia.org It has also been successfully employed for the deprotection of thioacetals and thioketals. nih.gov The reaction proceeds under mild conditions, is compatible with a wide array of functional groups, and generally provides the carbonyl compounds in good yields with convenient reaction times. nih.gov The mechanism is believed to involve the formation of an intermediate where the iodine atom is coordinated to the sulfur atoms of the dithiolane, facilitating the subsequent hydrolysis.
o-Iodoxybenzoic Acid (IBX): IBX is another powerful hypervalent iodine-based oxidant used for various transformations, including the cleavage of dithianes. organic-chemistry.orgresearchgate.net An efficient and convenient procedure for the hydrolysis of thioacetals and thioketals involves the use of IBX in the presence of β-cyclodextrin in water at room temperature, which provides the corresponding carbonyl compounds in excellent yields under neutral conditions. organic-chemistry.org
| Reagent/Conditions | Substrate Type | Yield (%) | Reference |
| Dess-Martin Periodinane | Thioacetals/Thioketals | General high yields | nih.gov |
| IBX, β-cyclodextrin, H₂O, RT | Thioacetals/Thioketals | Excellent | organic-chemistry.org |
Table 2: Deprotection of Thioacetals using Hypervalent Iodine Reagents.
Halogen-Based Deprotection (e.g., Iodine, NBS, Selectfluor)
Halogen-based reagents provide another avenue for the oxidative cleavage of 1,3-dithiolanes.
Iodine: Molecular iodine can be used as a catalyst for the deprotection of thioacetals. thieme-connect.comresearchgate.net For instance, a combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) provides a mild and efficient system for regenerating carbonyl compounds from various dithiane and dithiolane derivatives. chemrxiv.org This metal-free process is advantageous due to the use of inexpensive and easy-to-handle reagents. chemrxiv.orgresearchgate.net Iodine can also catalyze the thioacetalization of carbonyl compounds, highlighting its versatile role in protection and deprotection chemistry. thieme-connect.com
N-Bromosuccinimide (NBS): NBS is a well-known reagent for allylic bromination and has also been found to be effective for the mild deprotection of 1,3-dithianes to their corresponding aldehydes and ketones. rsc.org The proposed mechanism involves the attack of the dithiane on the electrophilic bromine of NBS to form a bromosulfonium intermediate, which then reacts with water to yield the carbonyl compound. rsc.org
Selectfluor™: Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly electrophilic fluorinating agent that has also been applied to the cleavage of electron-rich protecting groups, including 1,3-dithianes. organic-chemistry.orgresearchgate.net For 2,2-diaryl-1,3-dithiolanes, a combination of Selectfluor™ and pyridinium (B92312) polyhydrogen fluoride (B91410) (PPHF) can lead to gem-difluorination under mild conditions. nih.govmst.edu
| Reagent/Conditions | Substrate Type | Product | Yield (%) | Reference |
| TMSCl, NaI, CH₃CN | 2-Methyl-2-(naphthalen-2-yl)-1,3-dithiane | 2-Acetonaphthone | 92 | researchgate.net |
| NBS, H₂O | 1,3-Dithianes | Aldehydes/Ketones | - | rsc.org |
| Selectfluor™, PPHF | 2,2-Diaryl-1,3-dithiolanes | gem-Difluoro compounds | Moderate to good | nih.govmst.edu |
Table 3: Halogen-Based Deprotection of Dithioacetals.
Peroxide-Mediated Cleavage
Hydrogen peroxide, in combination with a catalyst, can serve as an environmentally friendly oxidant for dethioacetalization. A simple and efficient protocol utilizes 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in an aqueous micellar system with sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.org This method proceeds under neutral conditions and tolerates a variety of sensitive functional groups without overoxidation. organic-chemistry.org
Photochemical Deprotection Mechanisms
Photochemical methods offer a mild and often highly selective alternative for the removal of protecting groups, proceeding through different mechanistic pathways than oxidative methods.
Photosensitized Cleavage
The deprotection of 1,3-dithianes and 1,3-dithiolanes can be achieved under irradiation in the presence of a photosensitizer. researchgate.net Sensitizers such as 2,4,6-triphenylpyrylium (B3243816) salts are effective for this transformation. researchgate.net The mechanism involves a single-electron transfer (SET) from the dithiane to the excited triplet state of the sensitizer, forming a dithiane radical cation. researchgate.net This radical cation can then undergo further reactions, often involving molecular oxygen, to ultimately yield the parent carbonyl compound. researchgate.net The requirement of oxygen for good conversion yields and the inhibition of the process by superoxide (B77818) scavengers suggest that the superoxide anion plays a crucial role in driving the deprotection reaction. researchgate.net
| Method | Sensitizer | Key Mechanistic Feature | Reference |
| Photosensitized Cleavage | 2,4,6-Triphenylpyrylium salts | Single-Electron Transfer (SET) | researchgate.net |
Table 4: Photochemical Deprotection of Dithianes.
Singlet Oxygen-Mediated Pathways
The use of singlet oxygen (¹O₂) represents a modern and selective method for the cleavage of carbon-sulfur bonds in dithiolanes. tandfonline.com This pathway is particularly attractive due to its mild conditions, often proceeding at room temperature. The reaction is typically initiated by a photosensitizer, such as Rose Bengal or Methylene (B1212753) Blue, which absorbs light and transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen. rsc.orgnih.gov
Research on aryl-substituted 1,3-dithiolanes has demonstrated that this method rapidly and selectively yields the corresponding ketone. rsc.orgnih.govdntb.gov.ua While direct studies on 2-butyl-2-methyl-1,3-dithiolane are not prevalent, the established reactivity for analogous structures provides a strong basis for its applicability. The process is noted for its high chemoselectivity, being inert to other common reactive oxygen species (ROS) like peroxides and superoxides. rsc.org Another approach involves the chemical generation of singlet oxygen from the fragmentation of compounds like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate, which effectively deprotects various 2,2-disubstituted 1,3-dithiolanes. tandfonline.com
The general mechanism involves the interaction of singlet oxygen with the sulfur atoms of the dithiolane ring, leading to oxidized sulfur intermediates that are susceptible to hydrolysis, ultimately releasing the parent carbonyl compound. Studies have shown that related 1,3-oxathiolanes exhibit even greater reactivity towards singlet oxygen compared to 1,3-dithiolanes. rsc.org
Table 1: Singlet Oxygen-Mediated Deprotection of Arylthiolanes
| Substrate | Photosensitizer | Conditions | Product | Reference |
|---|---|---|---|---|
| Aryl 1,3-dithiolane (B1216140) | Rose Bengal (RB) or Methylene Blue (MB) | 0.5 mM substrate, 7:3 EtOH/H₂O, 50 mM Tris-HCl pH 7.4, light irradiation | Aryl Ketone | rsc.org |
| Aryl 1,3-oxathiolane | Rose Bengal (RB) or Methylene Blue (MB) | 0.5 mM substrate, 7:3 EtOH/H₂O, 50 mM Tris-HCl pH 7.4, light irradiation | Aryl Ketone (higher yield/rate than dithiolane) | rsc.org |
Biocatalytic Deprotection Methodologies
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and their inherent specificity can prevent unwanted side reactions on multifunctional molecules. This "green" chemistry approach is gaining traction for complex synthetic challenges, including the deprotection of functional groups.
Enzymatic Bromide Recycling by Haloperoxidases
A novel and efficient biocatalytic strategy for the cleavage of thioketals employs vanadium-dependent haloperoxidases (VHPOs). This method is based on an enzymatic halide recycling mechanism. The VHPO enzyme utilizes a catalytic amount of bromide salt and hydrogen peroxide as the terminal oxidant to repetitively generate hypobromous acid (HOBr). The in situ-generated HOBr is the active agent that mediates the oxidative cleavage of the 1,3-dithiolane ring.
The proposed mechanism involves the bromination of one of the sulfur atoms in the dithiolane by HOBr, forming a brominated intermediate. This intermediate is then readily hydrolyzed to regenerate the parent carbonyl, while the bromide ion is released back into the catalytic cycle. This protocol has been successfully applied to a wide array of 1,3-dithiolanes, demonstrating high yields and excellent chemoselectivity. The reaction can be performed on a gram scale and is compatible with various enzyme forms, including cell lysate and whole cells.
Table 2: Biocatalytic Deprotection of 1,3-Dithiolanes using VHPO
| Dithiolane Substrate Derived From | Enzyme | Conditions | Yield (%) |
|---|---|---|---|
| Acetophenone | CiVCPO | 0.0125 mol% enzyme, 1.0 equiv KBr, 1.0 equiv H₂O₂, PIPES buffer (pH 6.5), 30% MeCN, 1.5 h | 84 |
| 4-Phenylcyclohexanone | CiVCPO | Optimized conditions | 93 |
| Propiophenone | CiVCPO | Optimized conditions | 86 |
| Vanillin | CiVCPO | Optimized conditions | 89 |
Acid-Catalyzed Hydrolysis Variants (e.g., Polyphosphoric Acid)
While 1,3-dithiolanes are generally stable to many acidic conditions, specific acid-catalyzed systems can effectively achieve deprotection. A notable example is the use of a mixture of polyphosphoric acid (PPA) and acetic acid. asianpubs.org This combination provides a simple, mild, and convenient method for converting 1,3-dithiolanes back to their corresponding ketones or aldehydes at moderate temperatures (20-45 °C). asianpubs.org
In this system, PPA acts as both a key reactant and a solvent, owing to its high viscosity. The addition of a small amount of acetic acid is crucial, as it significantly enhances the reaction yield, which is very low when PPA is used alone. asianpubs.org Although the precise mechanism is still under investigation, it is believed that an interaction between PPA and acetic acid forms an intermediate that actively promotes the deprotection reaction. asianpubs.org The work-up is straightforward, involving hydrolysis of the PPA with water followed by extraction of the carbonyl product. asianpubs.org
Table 3: Deprotection of 1,3-Dithiolanes with Polyphosphoric Acid (PPA) and Acetic Acid
| Dithiolane Substrate Derived From | Time (h) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | 5 | 25 | 92 | asianpubs.org |
| 3-Pentanone | 8 | 45 | 88 | asianpubs.org |
| Acetophenone | 6 | 45 | 95 | asianpubs.org |
| 4-Methylcyclohexanone | 5 | 25 | 90 | asianpubs.org |
Reductive Desulfurization Strategies
Reductive desulfurization represents a fundamentally different transformation compared to deprotection. Instead of regenerating the parent carbonyl, this strategy involves the complete removal of both sulfur atoms and the reduction of the carbon atom, converting the thioketal group into a methylene group (-CH₂-). This is a powerful tool for converting a ketone into an alkane in two steps (protection then reduction) and serves as an alternative to methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com
The most classic and widely used reagent for this purpose is Raney Nickel (Raney Ni). masterorganicchemistry.com Raney Ni is a fine-grained, porous nickel-aluminum alloy that has been treated with sodium hydroxide (B78521) to leach out most of the aluminum. masterorganicchemistry.com The resulting material has a very high surface area and contains adsorbed hydrogen, which is the active reducing species. masterorganicchemistry.com The reaction involves the hydrogenolysis of the carbon-sulfur bonds, effectively replacing them with carbon-hydrogen bonds to yield the corresponding alkane. masterorganicchemistry.comorganicreactions.org For this compound, this process would yield 2-methylhexane.
While highly effective, the mechanism can be complex, potentially involving radical intermediates where the carbon bonds to the nickel surface before being hydrogenated. youtube.com
Table 4: Reductive Desulfurization of Thioacetals
| Functionality | Reagent System | Product | Reference |
|---|---|---|---|
| Thioketal / Thioacetal | Raney Nickel (with adsorbed H₂) | Alkane (C=S group becomes CH₂) | masterorganicchemistry.comyoutube.com |
Emerging Research Frontiers in 1,3 Dithiolane Chemistry
Development of Novel Catalytic Systems for Dithiolane Transformations
The synthesis of 1,3-dithiolanes, typically achieved through the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112), has traditionally relied on Brønsted or Lewis acid catalysts. organic-chemistry.org However, the quest for milder, more efficient, and selective methods has led to the exploration of a diverse range of novel catalytic systems.
Recent advancements include the use of solid-supported reagents which offer advantages such as ease of separation and catalyst recyclability. researchgate.net Examples of such catalysts include:
FeCl₃-SiO₂ researchgate.net
ZrCl₄-SiO₂ researchgate.net
SOCl₂-SiO₂ researchgate.net
Cu(OTf)₂-SiO₂ researchgate.net
HClO₄-SiO₂ researchgate.net
Furthermore, metal triflates like yttrium triflate have proven effective for the chemoselective protection of aldehydes as 1,3-dithiolanes. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) has also been utilized for the thioacetalization of various carbonyl compounds under mild conditions, tolerating a range of sensitive functional groups. organic-chemistry.org
The development of heterogeneous catalysts is another significant area of research. For instance, aluminum hydrogen sulfate (B86663) has been employed as a solid acid catalyst for the conversion of carbonyl compounds to their thioacetals under ambient conditions. researchgate.net Similarly, tungstate (B81510) sulfuric acid has been reported as a recyclable and green catalyst for the synthesis of 1,3-dithianes and 1,3-dithiolanes under solvent-free conditions. researchgate.net These novel catalytic systems are paving the way for more sustainable and efficient dithiolane transformations.
A notable example of a recent synthetic method is the one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers using bromine, which proceeds rapidly under mild conditions. rsc.orgnih.gov This method highlights the ongoing efforts to develop more direct and efficient routes to dithiolane derivatives.
Integration of 1,3-Dithiolane (B1216140) Chemistry with Flow Chemistry and Automated Synthesis
The integration of 1,3-dithiolane chemistry with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical processes. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.
While specific examples detailing the integration of 2-butyl-2-methyl-1,3-dithiolane synthesis in flow systems are not prevalent in the reviewed literature, the principles of flow chemistry are broadly applicable to the catalytic systems being developed for dithiolane synthesis. For instance, the use of solid-supported catalysts, as mentioned in the previous section, is particularly well-suited for flow reactors, allowing for the creation of packed-bed reactors where the catalyst is retained, and the product stream flows through. This setup simplifies product purification and allows for continuous operation over extended periods.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the exploration of reaction conditions and the synthesis of libraries of dithiolane derivatives for applications in drug discovery and materials science. The development of robust and recyclable catalysts is a key enabler for the successful integration of dithiolane chemistry into these automated systems.
Computational Chemistry and Molecular Modeling of Dithiolane Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the reactivity of 1,3-dithiolanes. These methods provide insights into reaction mechanisms, transition state geometries, and the electronic factors that govern their chemical behavior.
Quantum chemical modeling has been employed to investigate the reactivity and selectivity of 1,2-dithiolanes towards biological targets like zinc fingers. tandfonline.com These studies have shown that 1,2-dithiolanes can react differently with various types of zinc finger domains, a finding that has significant implications for the design of therapeutic agents. tandfonline.com Such computational approaches can be extended to understand the reactivity of this compound and other derivatives in various chemical transformations.
Molecular dynamics simulations are also being developed to model chemical reactions, including bond-breaking and bond-forming processes. nih.gov The development of reactive force fields, such as the Reactive INTERFACE Force Field (IFF-R), allows for the simulation of chemical reactivity in large molecular systems, providing a bridge between quantum mechanical calculations and macroscopic observations. nih.gov These tools can be used to model the stability and reactivity of 1,3-dithiolanes under different conditions, aiding in the design of new reactions and materials.
Green Chemistry Approaches in Dithiolane Synthesis and Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes for and with 1,3-dithiolanes. This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
A major focus of green chemistry is the replacement of hazardous solvents with greener alternatives. mdpi.com The development of solvent-free reaction conditions for the synthesis of 1,3-dithiolanes is a significant step in this direction. researchgate.netresearchgate.netchemicalbook.com For example, the use of catalysts like SnCl₂·2H₂O or perchloric acid adsorbed on silica (B1680970) gel allows for the efficient synthesis of 1,3-dithiolanes without the need for a solvent. researchgate.netchemicalbook.com
The use of recyclable catalysts is another key aspect of green chemistry. mdpi.com As mentioned earlier, solid-supported catalysts and catalysts like tungstate sulfuric acid offer the advantage of being easily recovered and reused, reducing waste and cost. researchgate.netresearchgate.net The development of protocols using water as a solvent, although more challenging for dithiolane synthesis due to the insolubility of many reactants, is also an active area of research in broader synthetic chemistry. frontiersin.org
Exploration of New Umpolung Paradigms Beyond Acyl Anion Equivalents
The concept of "umpolung," or polarity inversion, is central to the synthetic utility of 1,3-dithianes and, to some extent, 1,3-dithiolanes. youtube.com Classically, the deprotonation of a 1,3-dithiane (B146892) at the C2 position creates a nucleophilic center from a carbon that is typically electrophilic in the parent carbonyl compound, effectively creating an acyl anion equivalent. organic-chemistry.orgquimicaorganica.orgwikipedia.org This strategy has been widely used in organic synthesis to form carbon-carbon bonds that would be otherwise difficult to access. wikipedia.orgnumberanalytics.com
While the Corey-Seebach reaction using lithiated 1,3-dithianes is a cornerstone of umpolung chemistry, researchers are now exploring new paradigms that extend this concept. organic-chemistry.orgwikipedia.org It is important to note that metallated 1,3-dithiolanes can be prone to fragmentation, which has historically limited their application in umpolung reactions compared to their 1,3-dithiane counterparts. organic-chemistry.org
However, the fundamental principle of reversing the normal reactivity of a functional group is being applied in new and creative ways. wikipedia.org This includes the development of new catalytic methods that can generate umpolung reactivity without the need for stoichiometric strong bases like butyllithium. For instance, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the umpolung of aldehydes. numberanalytics.com
The exploration of new umpolung strategies aims to:
Develop milder reaction conditions.
Increase the functional group tolerance.
Expand the range of accessible reactive intermediates.
Discover novel bond-forming reactions.
While the direct application of these new paradigms to this compound is still an emerging area, the broader advancements in umpolung chemistry are likely to inspire new transformations involving this and other 1,3-dithiolane derivatives in the future.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Butyl-2-methyl-1,3-dithiolane, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolane precursors. Key steps include:
- Using tin-based catalysts (e.g., SnOct₂) to promote cyclization .
- Controlling diastereoselectivity by adjusting solvent polarity and temperature .
- Purification via column chromatography or recrystallization from THF/toluene mixtures .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Recommended Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring structure and substituent positions (e.g., δ ~3.5–4.0 ppm for dithiolane protons) .
- IR Spectroscopy : Peaks at 650–750 cm⁻¹ (C-S stretching) and 2900–3000 cm⁻¹ (alkyl C-H) .
- Elemental Analysis : Validate empirical formula (e.g., C₈H₁₄S₂) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Store in airtight containers at –20°C to prevent oxidation .
- Decontaminate glassware with 5% DMDCS in toluene to minimize analyte adsorption .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry, and what factors influence metal complex stability?
- Design Considerations :
- The dithiolane sulfur atoms act as Lewis bases, forming stable complexes with transition metals (e.g., Cd²⁺, Zn²⁺). Chelation is enhanced by the ring’s rigidity .
- Synthesis : React with metal acetates (e.g., Cd(OAc)₂·2H₂O) in methanol under reflux. Characterize complexes via fluorescence spectroscopy and X-ray crystallography .
Q. What strategies resolve contradictions in reported diastereoselectivity outcomes for 1,3-dithiolane cyclization reactions?
- Analytical Approach :
- Compare NMR data across studies to identify discrepancies in peak assignments .
- Perform control experiments (e.g., varying catalysts: SnOct₂ vs. DSTL) to assess mechanistic pathways (stepwise vs. concerted) .
- Use computational modeling (DFT) to evaluate transition-state energetics and steric effects .
Q. How can structural modifications of this compound enhance its bioactivity in antimicrobial applications?
- Structure-Activity Relationship (SAR) Studies :
- Introduce Schiff base moieties to the dithiolane ring via condensation with β-diketones, improving interaction with bacterial cell membranes .
- Test derivatives against Gram-positive/negative strains (e.g., S. aureus, E. coli) using agar diffusion assays .
Q. What role does this compound play in polymerization catalysis, and how does it compare to other dithiolane-based catalysts?
- Catalytic Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
